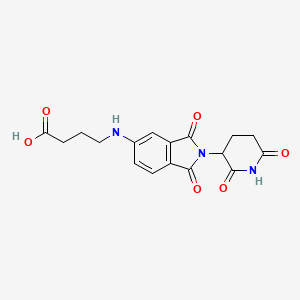

Pomalidomide-5'-C3-acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17N3O6 |

|---|---|

Molecular Weight |

359.3 g/mol |

IUPAC Name |

4-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]butanoic acid |

InChI |

InChI=1S/C17H17N3O6/c21-13-6-5-12(15(24)19-13)20-16(25)10-4-3-9(8-11(10)17(20)26)18-7-1-2-14(22)23/h3-4,8,12,18H,1-2,5-7H2,(H,22,23)(H,19,21,24) |

InChI Key |

LCQFGIWWMKBYEX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCCC(=O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization of Pomalidomide and Its 5 C3 Acid Derivative

Synthetic Routes for the Pomalidomide (B1683931) Parent Compound

The synthesis of pomalidomide has evolved from classical methods to more streamlined and scalable processes, enhancing its accessibility for therapeutic and research applications.

Classical Condensation Reactions for Isoindole-Dione Core Formation

The traditional synthesis of the isoindole-1,3-dione core of pomalidomide often involves the condensation of a substituted phthalic anhydride (B1165640) with a glutamine derivative. One common route starts with 3-nitrophthalic anhydride and L-glutamine, which upon condensation, form the nitro-substituted thalidomide (B1683933) analogue. mdpi.comgoogle.com This intermediate then undergoes a reduction of the nitro group to an amine, yielding pomalidomide. mdpi.com Another approach utilizes the condensation of 4-nitroisobenzofuran-1,3-dione with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. tandfonline.com These classical methods, while effective, can sometimes involve harsh reaction conditions and multiple steps. nih.gov

A key reaction in these syntheses is the formation of the imide bond between the phthalic anhydride derivative and the amino group of the piperidine-2,6-dione moiety. This is typically achieved by heating the reactants in a suitable solvent, such as N,N-dimethylformamide (DMF) or acetic acid. mdpi.comnih.gov

Modernized and Scalable Synthesis Methodologies

More recent synthetic strategies for pomalidomide aim to improve yield, purity, and scalability while reducing the environmental impact. tandfonline.com One improved process involves the reaction of a nitro-substituted phthalic acid with 3-amino-piperidine-2,6-dione in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com This avoids the need for high temperatures and can lead to higher yields. google.com

| Method | Starting Materials | Key Reagents/Conditions | Overall Yield | Reference |

| Classical Condensation | 3-Nitrophthalic anhydride, L-glutamine | DMF, heat; then Pd/C, H2 | Not specified | mdpi.com |

| Improved Batch Process | 4-Nitroisobenzofuran-1,3-dione, 3-Aminopiperidine-2,6-dione HCl | THF/TEA; then H2/10% Pd-C, MeOH; then MeOH, reflux | 65% | tandfonline.com |

| Flow Chemistry | Not specified | Continuous 3-4 step flow approach | 38-47% | researchgate.netvapourtec.com |

| Microwave-Assisted Synthesis | 4-Fluorothalidomide, amines | Microwave irradiation | High yields in minutes | rsc.org |

| One-Pot Synthesis | Commercially available starting materials | No purification required | 80% for Pomalidomide | nih.gov |

Synthetic Strategies for Pomalidomide-5'-C3-acid and Related Linker-Ligands

The synthesis of Pomalidomide-5'-C3-acid involves the strategic functionalization of the pomalidomide core to introduce a linker with a terminal carboxylic acid group. This derivative is a valuable building block for the construction of PROTACs. sigmaaldrich.com

Directed Functionalization of the Pomalidomide Core at the 5'-Position (or 4'-position of the phthaloyl ring)

The functionalization of pomalidomide at the 4-amino group (often referred to as the 5'-position in the context of the entire molecule) is a common strategy for attaching linkers. rsc.orgrsc.org This position's nucleophilicity allows for reactions with various electrophiles. One approach involves the direct alkylation of the aromatic amine. rsc.orgnih.gov However, this can sometimes suffer from low chemoselectivity. rsc.orgnih.gov

An alternative and widely used method is the nucleophilic aromatic substitution (SNAr) reaction on a 4-fluorothalidomide precursor. nih.govrsc.org The fluorine atom is a good leaving group, facilitating its displacement by a primary amine linker. nih.gov This method provides a reliable way to introduce a variety of linkers at the desired position.

Linker Attachment Chemistries (e.g., alkylation, amidation) to Introduce the C3-acid Moiety

To introduce the C3-acid moiety, a bifunctional linker is typically employed. This linker contains a reactive group on one end to attach to the pomalidomide core and a protected carboxylic acid on the other.

Alkylation: A common strategy involves reacting 4-fluorothalidomide with an amino-butanoic acid derivative, where the amino group displaces the fluorine to form the C-N bond, and the butanoic acid provides the C3-acid chain. sigmaaldrich.com For instance, reacting 4-fluorothalidomide with a primary amine containing a protected carboxylic acid, followed by deprotection, yields the desired product. The use of solvents like DMSO is often preferred over DMF to avoid side reactions at high temperatures. nih.gov

Amidation: Alternatively, a pomalidomide derivative with a free amino group at the 5'-position can be acylated with a linker containing a carboxylic acid chloride or an activated carboxylic acid. nih.gov For example, 5-aminothalidomide can be reacted with a linker-carbonyl chloride to form an amide bond. nih.gov

| Reaction Type | Pomalidomide Precursor | Linker Reagent | Key Conditions | Reference |

| Alkylation (SNAr) | 4-Fluorothalidomide | Primary amine with protected carboxylic acid | DIPEA, DMSO, 90 °C | nih.govnih.gov |

| Amidation | 5-Aminothalidomide | Linker-COCl | THF, reflux | nih.gov |

Purification and Isolation Techniques for Pomalidomide-5'-C3-acid

The purification of pomalidomide and its derivatives, which would be applicable to Pomalidomide-5'-C3-acid, typically involves chromatographic methods and crystallization. These processes are designed to separate the target compound from unreacted starting materials, byproducts, and other impurities.

Chromatographic Methods:

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for the purification of pomalidomide and its analogs. The choice of stationary phase, mobile phase composition, and detector settings are critical for achieving optimal separation.

For instance, the purification of pomalidomide itself has been achieved using C18 columns. nih.govrsc.org A typical mobile phase might consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as methanol (B129727) or acetonitrile (B52724). nih.govrsc.org The pH of the aqueous phase is often adjusted to control the ionization state of the compounds and improve separation. nih.gov Detection is commonly performed using ultraviolet (UV) spectroscopy at a wavelength where the compounds exhibit strong absorbance, for example, around 220-230 nm. nih.govrsc.org

In the context of Pomalidomide-5'-C3-acid, the presence of the carboxylic acid moiety would influence its retention behavior. The polarity of the C3-acid derivative would be higher than that of pomalidomide, leading to earlier elution times in a reversed-phase system. The mobile phase composition, particularly the pH, would be a critical parameter to optimize for the effective purification of this acidic derivative.

A study on the synthesis of various pomalidomide-conjugates for protein degrader libraries highlighted that modifying purification conditions, such as solvent and temperature, can enhance yields and simplify the isolation of pomalidomide derivatives. digitellinc.com This suggests that a systematic approach to method development is crucial for the purification of novel derivatives like Pomalidomide-5'-C3-acid.

Table 1: Illustrative RP-HPLC Parameters for Pomalidomide Purification

| Parameter | Condition 1 | Condition 2 |

| Column | Kinetex phenyl Hexyl C18 (250 x 4.6 mm, 5 µm) nih.gov | Develosil ODS HG-5 RP C18 (150 x 4.6 mm, 5µm) rsc.org |

| Mobile Phase | 0.1 M KH2PO4 (pH 2.5 with o-Phosphoric Acid):Methanol (30:70 v/v) nih.gov | Methanol:Phosphate buffer (60:40 v/v) rsc.org |

| Flow Rate | 1.0 mL/min nih.govrsc.org | 1.0 mL/min rsc.org |

| Detection (UV) | 221 nm nih.gov | 228 nm rsc.org |

| Retention Time | 4.7 min nih.gov | Not Specified |

This table presents data for the purification of the parent compound, pomalidomide, and serves as a starting point for developing methods for its derivatives.

Crystallization:

Crystallization is a powerful technique for the large-scale purification of pomalidomide, yielding a product with high purity. The process typically involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature and then allowing it to cool, which leads to the formation of crystals as the solubility decreases.

A patented process for the purification of pomalidomide involves dissolving the crude material in a sulfoxide (B87167) compound solvent, followed by the addition of a second solvent and an anti-solvent to induce crystallization. google.com Another described method involves dissolving pomalidomide in dimethylsulfoxide (DMSO), followed by the addition of acetone (B3395972) and then methanol as an anti-solvent to precipitate the pure compound. googleapis.com The choice of solvents is critical and is determined by the solubility profile of the target compound and its impurities. For Pomalidomide-5'-C3-acid, the acidic nature of the molecule would necessitate a careful selection of solvents to achieve efficient crystallization.

Table 2: Example of a Crystallization Protocol for Pomalidomide

| Step | Procedure |

| 1. Dissolution | Dissolve crude pomalidomide in dimethylsulfoxide (DMSO) by heating. googleapis.com |

| 2. Addition of Second Solvent | Add acetone to the solution. googleapis.com |

| 3. Addition of Anti-Solvent | Slowly add methanol to the mixture to induce precipitation. googleapis.com |

| 4. Isolation | Filter the isolated solid, wash with a methanol-acetone mixture, and dry under vacuum. googleapis.com |

This table outlines a general procedure for the crystallization of pomalidomide, which could be adapted for its derivatives.

Isolation and Characterization:

Following purification by chromatography or crystallization, the isolated Pomalidomide-5'-C3-acid would be collected. If purified by HPLC, the fractions containing the pure compound are typically combined, and the solvent is removed, often by evaporation under reduced pressure. For crystallization, the solid product is isolated by filtration.

The purity of the isolated compound is then assessed using analytical techniques such as analytical HPLC or liquid chromatography-mass spectrometry (LC-MS). The identity and structure of the compound are confirmed using spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Molecular and Cellular Mechanisms of Pomalidomide Core Activity Relevant to Derivative Research

Cereblon (CRBN) E3 Ubiquitin Ligase as the Primary Molecular Target

The cornerstone of pomalidomide's activity is its interaction with Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govbinasss.sa.cr This interaction is a critical event that initiates a cascade of downstream effects.

Co-crystal structures of the DDB1-CRBN complex bound to pomalidomide (B1683931) have provided significant insights into their interaction. nih.govrsc.org Pomalidomide binds within a hydrophobic pocket of the CRBN thalidomide-binding domain (TBD). rsc.org The glutarimide (B196013) moiety of pomalidomide is crucial for this interaction, inserting into a "tri-Trp pocket" in CRBN. rsc.org The additional amino group on the phthalimide (B116566) ring of pomalidomide, compared to thalidomide (B1683933), forms a water-mediated hydrogen bond with glutamine 146 of the target protein, Ikaros (IKZF1), which strengthens the interaction. rsc.orgyoutube.com

| Component | Key Interacting Residues/Moieties | Significance of Interaction |

|---|---|---|

| Pomalidomide (Glutarimide Moiety) | Tri-Trp Pocket of CRBN | Essential for binding to CRBN. |

| Pomalidomide (Phthalimide Amino Group) | Glutamine 146 of IKZF1 (water-mediated) | Enhances binding affinity to the neosubstrate. |

| CRBN | DDB1 | Forms the CRL4CRBN E3 ubiquitin ligase complex. |

Pomalidomide acts as a "molecular glue," allosterically modulating the substrate specificity of the CRBN E3 ligase complex. researchgate.net By binding to CRBN, pomalidomide creates a new protein interface that enhances the recruitment of specific proteins, known as neosubstrates, which are not typically targeted by CRBN in its native state. oatext.com This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.

CRBN's primary role is to act as a substrate receptor for the CRL4 E3 ubiquitin ligase complex. oatext.com Upon pomalidomide binding, CRBN recruits neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3). binasss.sa.crnih.gov The CRL4^CRBN^ complex then engages the ubiquitination machinery, leading to the polyubiquitination of the recruited substrates, marking them for degradation by the 26S proteasome. binasss.sa.cr

Impact on Endogenous Protein Degradation Pathways

The pomalidomide-induced modulation of CRBN has a profound impact on endogenous protein degradation pathways, leading to the selective degradation of key transcription factors.

A primary consequence of pomalidomide's interaction with CRBN is the targeted degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govbinasss.sa.crox.ac.uk Pomalidomide promotes the interaction between CRBN and these transcription factors, leading to their ubiquitination and subsequent proteasomal degradation. ox.ac.uknih.gov This degradation is observed in a time- and concentration-dependent manner. researchgate.net Studies have shown that pomalidomide is more potent than lenalidomide (B1683929) in inducing the degradation of IKZF1 and IKZF3. researchgate.net

| Compound | Primary Neosubstrates | Mechanism |

|---|---|---|

| Pomalidomide | Ikaros (IKZF1), Aiolos (IKZF3) | CRBN-mediated ubiquitination and proteasomal degradation. nih.govbinasss.sa.crox.ac.uk |

The degradation of IKZF1 and IKZF3 has significant downstream effects on gene expression. These transcription factors are known repressors of interleukin-2 (B1167480) (IL-2) expression. ox.ac.uknih.gov Their degradation leads to the de-repression of the IL-2 gene, resulting in increased IL-2 production and subsequent T-cell activation. ox.ac.uknih.gov In multiple myeloma cells, the degradation of IKZF1 and IKZF3 leads to a decrease in the transcription of interferon regulatory factor 4 (IRF4) and c-MYC, which are crucial for the survival and proliferation of these cancer cells. nih.govresearchgate.net This ultimately results in the inhibition of tumor cell proliferation and the induction of apoptosis. pomalysthcp.com Furthermore, the degradation of IKZF1 can prevent the epigenetic silencing of effector genes in T cells, preserving their function during chronic stimulation. nih.gov

Immunomodulatory Effects in Preclinical Models

Pomalidomide exhibits significant immunomodulatory properties by influencing the activity of key immune cells and regulating the production of various cytokines. These effects are central to its anti-tumor activity and are a primary area of investigation for the development of new derivatives.

Modulation of T Cell and Natural Killer (NK) Cell Activity

Pomalidomide has been shown to enhance the activity of both T cells and Natural Killer (NK) cells, which are crucial components of the anti-tumor immune response. In preclinical studies, pomalidomide has demonstrated the ability to costimulate T cells, leading to increased proliferation and effector functions. cornell.edu This is partly achieved through the degradation of transcription factors Ikaros and Aiolos, which in turn induces a potent Interleukin-2 (IL-2) response. researchgate.net This response stimulates both T cells and NK cells. researchgate.net

Furthermore, pomalidomide treatment has been associated with an increase in polyfunctional T and NK cells, which are capable of producing multiple cytokines simultaneously, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ). nih.gov This heightened functionality contributes to a more robust and effective anti-tumor immune surveillance. Studies have also indicated that pomalidomide can inhibit the proliferation and suppressor function of T regulatory cells, a subset of T cells that can dampen the immune response. cornell.edu By reducing the influence of these regulatory cells, pomalidomide further unleashes the anti-tumor potential of the immune system. cornell.edu

Table 1: Effects of Pomalidomide on T Cell and NK Cell Activity

| Immune Cell Type | Effect of Pomalidomide | Underlying Mechanism | Reference |

|---|---|---|---|

| T Cells | Enhanced co-stimulation, proliferation, and cytokine production. Inhibition of T regulatory cell proliferation and function. | Degradation of Ikaros and Aiolos, leading to increased IL-2 production. | cornell.eduresearchgate.netnih.gov |

| Natural Killer (NK) Cells | Augmented cytotoxic activity and cytokine production. | Stimulation via the IL-2 response. | cornell.eduresearchgate.netnih.gov |

Regulation of Cytokine Production

A key aspect of pomalidomide's immunomodulatory action is its ability to alter the cytokine milieu, creating a more pro-inflammatory and anti-tumor environment. Preclinical studies have consistently shown that pomalidomide upregulates the production of cytokines that promote cellular immunity. nih.gov This includes a significant increase in the secretion of IL-2 and IFN-γ by T cells. cornell.edunih.gov IL-2 is critical for the proliferation and activation of T cells and NK cells, while IFN-γ has potent anti-proliferative and pro-apoptotic effects on tumor cells and enhances the cytotoxic activity of immune cells. nih.gov

Conversely, pomalidomide has been found to downregulate the production of certain cytokines that can promote tumor growth and suppress the immune response. cornell.edunih.gov For instance, it decreases the secretion of Interleukin-6 (IL-6), a cytokine known to be an essential growth factor for multiple myeloma cells. nih.gov Additionally, pomalidomide has been shown to reduce the levels of TNF-α produced by monocytes and Interleukin-10 (IL-10), an anti-inflammatory cytokine that can inhibit the function of T cells and other immune effector cells. cornell.edu This rebalancing of the cytokine profile from a tumor-supportive to a tumor-hostile state is a critical component of pomalidomide's therapeutic efficacy.

Table 2: Pomalidomide's Impact on Cytokine Production

| Cytokine | Effect of Pomalidomide | Functional Consequence | Reference |

|---|---|---|---|

| Interleukin-2 (IL-2) | Upregulation | Promotes T cell and NK cell activation and proliferation. | cornell.edunih.gov |

| Interferon-gamma (IFN-γ) | Upregulation | Enhances anti-tumor immunity and has direct anti-proliferative effects. | nih.gov |

| Interleukin-6 (IL-6) | Downregulation | Inhibits a key growth factor for myeloma cells. | nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Downregulation (from monocytes) | Reduces a pro-inflammatory cytokine that can have dual roles in cancer. | cornell.edu |

| Interleukin-10 (IL-10) | Downregulation | Reduces an immunosuppressive cytokine, thereby enhancing the anti-tumor immune response. | cornell.edu |

Direct Anti-Proliferative and Apoptotic Effects in Cell Lines and Preclinical Models

In addition to its immunomodulatory activities, pomalidomide exerts direct anti-cancer effects by halting cell proliferation and inducing programmed cell death (apoptosis) in malignant cells.

Induction of Cell Cycle Arrest

Pomalidomide has been shown to cause cell cycle arrest, a process that prevents cancer cells from dividing and proliferating. A key mechanism underlying this effect is the upregulation of the cyclin-dependent kinase inhibitor p21WAF-1. nih.gov Studies have demonstrated that pomalidomide induces the expression of p21WAF-1 in both lymphoma and multiple myeloma cell lines. nih.gov This increase in p21WAF-1 is regulated at the transcriptional level and appears to be independent of the tumor suppressor protein p53. nih.gov The induction of p21WAF-1 effectively blocks the cell cycle, thereby inhibiting the growth of malignant cells. nih.gov

Activation of Apoptosis Pathways

Pomalidomide is a potent inducer of apoptosis in cancer cells. One of the key pathways implicated in this process is the extrinsic or death receptor-mediated apoptosis pathway. nih.gov This pathway involves the activation of initiator caspases, such as Caspase-8. nih.gov While the precise role of Caspase-8 in pomalidomide-induced apoptosis is complex and can be cell type-specific, its activation is a critical step in initiating the apoptotic cascade. nih.gov Furthermore, pomalidomide's pro-apoptotic properties are well-documented in the context of malignancy. researchgate.net

Inhibition of Myeloma Cell Line Proliferation

The direct anti-proliferative effects of pomalidomide have been extensively studied in various multiple myeloma cell lines. In vitro studies have shown that pomalidomide significantly suppresses the proliferation of cell lines such as RPMI8226 and OPM2. researchgate.net For instance, in one study, pomalidomide inhibited the proliferation of RPMI8226 and OPM2 cells with IC50 values of 8 µM and 10 µM, respectively, after 48 hours of culture. researchgate.net Similarly, pomalidomide has been shown to reduce the viability of the H929 multiple myeloma cell line. nih.gov This direct inhibition of myeloma cell growth is a crucial aspect of its therapeutic action.

Table 3: Anti-Proliferative Activity of Pomalidomide in Myeloma Cell Lines

| Cell Line | Observed Effect | IC50 Value (if available) | Reference |

|---|---|---|---|

| RPMI8226 | Significant suppression of proliferation. | 8 µM (at 48h) | researchgate.net |

| OPM2 | Significant suppression of proliferation. | 10 µM (at 48h) | researchgate.net |

| H929 | Reduced cell viability. | Not specified in the provided context. | nih.gov |

Anti-Angiogenic Activity in Preclinical Research Models

Pomalidomide, the foundational compound for derivatives such as Pomalidomide-5'-C3-acid, demonstrates significant anti-angiogenic properties in a variety of preclinical research settings. nih.govnih.gov This activity, which involves the inhibition of new blood vessel formation, is a key component of its antineoplastic effects. pomalysthcp.com Research indicates that pomalidomide is a more potent inhibitor of angiogenesis driven by vascular endothelial growth factor (VEGF) than its parent compound, thalidomide. nih.govpnas.org The anti-angiogenic effects of immunomodulatory drugs (IMiDs) like pomalidomide have been demonstrated to be independent of their immunomodulatory actions in certain in vitro models. mdpi.com

Detailed investigations in preclinical models have revealed nuanced and sometimes model-dependent findings regarding this anti-angiogenic activity.

Findings from In Vivo Models

Studies using animal models have been critical in establishing the potent anti-angiogenic effects of pomalidomide. nih.govpnas.org A key model in this research is the mouse corneal micropocket assay, which assesses the growth of new blood vessels in the normally avascular cornea in response to an angiogenic stimulus. In this model, pomalidomide effectively inhibited corneal neovascularization induced by basic fibroblast growth factor (bFGF). arvojournals.org

A pivotal study explored the role of Cereblon (CRBN), the primary target of pomalidomide's immunomodulatory and anti-myeloma effects, in its anti-angiogenic activity. Using CRBN knockout (KO) mice, researchers found that pomalidomide inhibited corneal angiogenesis to the same degree in both CRBN KO mice and their wild-type counterparts. arvojournals.org This significant finding suggests that the anti-angiogenic mechanism of pomalidomide is not dependent on CRBN, distinguishing it from the compound's CRBN-dependent anti-tumor effects on hematopoietic cells. arvojournals.orgnih.gov This CRBN-independent pathway is a critical consideration in the development of pomalidomide-based derivatives.

Interactive Data Table: Pomalidomide Anti-Angiogenic Activity in an In Vivo Model

| Preclinical Model | Angiogenic Stimulus | Key Finding | Mechanistic Insight |

| Mouse Corneal Micropocket Assay | 80ng bFGF Pellet | Pomalidomide significantly inhibited corneal angiogenesis. arvojournals.org | The anti-angiogenic effect was observed equally in wild-type and CRBN knockout mice, indicating a CRBN-independent mechanism. arvojournals.org |

Findings from In Vitro Models

In vitro studies, which examine cellular processes in a controlled environment, have provided further insights into pomalidomide's impact on angiogenesis, though results have varied between models. Pomalidomide's anti-angiogenic properties have been demonstrated in an in vitro model using the human umbilical cord. pomalysthcp.com The proposed mechanism for this effect involves the downregulation of crucial angiogenic signaling molecules like VEGF and fibroblast growth factor (FGF). patsnap.com For instance, the related compound lenalidomide has been shown to reduce the migration and tube formation of human umbilical vein endothelial cells (HUVECs) and downregulate key genes involved in angiogenesis, such as VEGF and FGF-2. mdpi.com

However, other studies have produced conflicting results. Research by Mahony et al. found that at concentrations where pomalidomide exhibited potent anti-inflammatory effects, it did not produce detectable anti-angiogenic effects in their HUVEC model or in chicken and zebrafish embryo assays. pnas.org This discrepancy suggests that the anti-angiogenic effects of pomalidomide may be highly dependent on the specific preclinical model system and the concentrations of the compound being used. nih.govpnas.orgpnas.org

Interactive Data Table: Pomalidomide Anti-Angiogenic Activity in In Vitro Models

| Model System | Finding | Noted Concentration Effects |

| Human Umbilical Cord Model | Demonstrated anti-angiogenic activity. pomalysthcp.com | Data not specified. |

| HUVEC Tube Formation Assay | Lenalidomide, a related IMiD, reduced migration and angiogenesis via inhibition of VEGF/VEGFR2 signaling. mdpi.com | Data not specified. |

| HUVEC Tube Formation Assay | No significant effect on angiogenic growth. pnas.org | No effect observed at potent anti-inflammatory concentrations. pnas.org |

| Chicken & Zebrafish Embryos | No detectable anti-angiogenic effects. pnas.org | No effect observed at potent anti-inflammatory concentrations. pnas.org |

Pomalidomide 5 C3 Acid in Targeted Protein Degradation Protac Technology

Principles of PROTAC-Mediated Protein Degradation

PROTAC technology represents a paradigm shift in therapeutic intervention, moving from protein inhibition to protein elimination. This is achieved by co-opting the cell's own quality control machinery, the ubiquitin-proteasome system.

Formation of Ternary Complexes

At the heart of PROTAC action is the formation of a ternary complex, which consists of the PROTAC molecule, a target protein of interest (POI), and an E3 ubiquitin ligase. PROTACs are heterobifunctional molecules, meaning they have two distinct ends connected by a chemical linker. One end binds to the POI, and the other, in the case of pomalidomide-based PROTACs, binds to Cereblon. The simultaneous binding of the PROTAC to both the POI and the E3 ligase brings them into close proximity, a crucial step for the subsequent degradation process. The stability and conformation of this ternary complex are critical factors influencing the efficiency of protein degradation.

Ubiquitination and Proteasomal Degradation Mechanism

Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. This process, known as ubiquitination, typically occurs on lysine (B10760008) residues of the POI. The attachment of a chain of ubiquitin molecules (polyubiquitination) acts as a molecular flag, marking the target protein for recognition by the 26S proteasome. The proteasome is a large protein complex that functions as the cell's "recycling center," breaking down ubiquitinated proteins into smaller peptides. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

Role of Pomalidomide-5'-C3-acid as a Cereblon-Recruiting Ligand Component

Pomalidomide-5'-C3-acid is specifically designed to be incorporated into PROTACs as the Cereblon-recruiting ligand. Its structure is optimized to retain the necessary binding to Cereblon while providing a point of attachment for a linker, which in turn is connected to a ligand for the target protein.

Retention of Cereblon Binding Affinity within the Conjugate

The pomalidomide (B1683931) moiety of the molecule is responsible for engaging with the Cereblon E3 ligase complex. It is essential that when Pomalidomide-5'-C3-acid is incorporated into a larger PROTAC molecule, this binding affinity is maintained. The glutarimide (B196013) ring of pomalidomide fits into a specific binding pocket on Cereblon, an interaction that is critical for the subsequent recruitment of the target protein. Research on various pomalidomide-based PROTACs has demonstrated that modifications at the 5-position of the phthalimide (B116566) ring are generally well-tolerated, allowing for the attachment of linkers without significantly compromising the binding to Cereblon. While specific binding affinity data for PROTACs utilizing Pomalidomide-5'-C3-acid is not extensively published, studies on analogous compounds with different linkers at the same position support the viability of this strategy. For instance, pomalidomide itself exhibits a binding affinity for the CRBN-DDB1 complex, and its derivatives are designed to retain this essential interaction.

Table 1: Representative Binding Affinities of Pomalidomide and Related Compounds to Cereblon

| Compound | Binding Assay | Affinity (IC₅₀) | Source |

|---|---|---|---|

| Pomalidomide | Competitive Binding | ~3 µM | researchgate.net |

| Lenalidomide (B1683929) | Competitive Binding | ~3 µM | researchgate.net |

| Thalidomide (B1683933) | Competitive Binding | ~30 µM | researchgate.net |

This table presents data for the parent immunomodulatory drugs to illustrate the binding context. The precise affinity of a Pomalidomide-5'-C3-acid-containing PROTAC would be dependent on the full structure of the chimeric molecule.

Contribution of the C3-acid Linker to Conjugation Versatility

The "-5'-C3-acid" portion of the molecule's name refers to a three-carbon (propyl) chain terminating in a carboxylic acid group, attached at the 5-position of the pomalidomide core. The carboxylic acid functional group is particularly advantageous for the synthesis of PROTACs, offering a versatile handle for conjugation. It can readily react with a primary or secondary amine on a linker or a target-binding ligand through standard amide bond formation reactions. This type of chemistry is robust, well-established, and allows for the modular assembly of PROTAC libraries with varying linker lengths and compositions. This versatility is crucial in the optimization process of a PROTAC, as the nature of the linker can significantly impact the stability and efficacy of the final molecule.

Design Considerations for Pomalidomide-based PROTACs Utilizing the C3-acid Linker

The design of an effective PROTAC is a multifaceted process, with the linker playing a critical role in bridging the pomalidomide and target-binding moieties. When utilizing a C3-acid linker, several factors must be considered. The length of the linker is paramount; it must be long enough to allow for the simultaneous binding of both ends of the PROTAC to their respective proteins without steric hindrance, yet short enough to ensure a stable and productive ternary complex. The attachment point on the pomalidomide core, in this case, the 5-position, is a solvent-exposed region, which is generally favorable for linker attachment. The choice of a simple alkyl chain, as in the C3 linker, provides a degree of flexibility. The properties of the linker, such as its polarity and rigidity, can also influence the physicochemical properties of the PROTAC, including its solubility and cell permeability, which are critical for its biological activity. The empirical nature of PROTAC design often necessitates the synthesis and evaluation of a series of compounds with different linkers to identify the optimal degrader for a specific target.

Table 2: Key Compound Names Mentioned in this Article

Chemical Handle for Conjugation (Carboxylic Acid Functionality)

The carboxylic acid group of Pomalidomide-5'-C3-acid functions as a versatile chemical handle for synthesizing PROTACs. nih.govresearchgate.net This functional group is readily reactive, most commonly with a primary or secondary amine present on the linker of the target-binding ligand. sigmaaldrich.com The standard chemical reaction employed is an amide bond formation, a robust and well-established coupling method in medicinal chemistry.

This reaction is typically facilitated by peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). broadpharm.com The carboxylic acid allows for a direct and efficient one-step conjugation, which is advantageous for the rapid synthesis and assembly of PROTAC libraries for structure-activity relationship (SAR) studies. nih.govnih.gov The availability of a terminal carboxylic acid on the E3 ligase ligand component provides a straightforward strategy for medicinal chemists to explore various linker lengths and compositions. nih.gov

Stereochemical Considerations for PROTAC Potency and Selectivity

The stereochemistry of the pomalidomide moiety is critical for its function as a CRBN E3 ligase recruiter. Pomalidomide possesses a chiral center at the C3 position of its glutarimide ring. This specific stereoconfiguration is essential for its high-affinity binding to the CRBN substrate receptor. nih.gov The interaction is primarily mediated by the glutarimide ring, which fits into a specific pocket on the CRBN protein, while the phthalimide portion is more solvent-exposed, allowing for linker attachment. nih.govnih.gov

Maintaining the native stereochemistry of pomalidomide within the PROTAC construct is paramount for inducing the formation of a stable and productive ternary complex (Target Protein-PROTAC-CRBN). Any alteration or racemization at this chiral center would likely disrupt the key hydrogen bonding and hydrophobic interactions with CRBN, leading to a significant loss of binding affinity. nih.gov Consequently, this would impair the PROTAC's ability to recruit CRBN, thereby diminishing or completely abolishing its protein degradation activity. Therefore, the stereochemical integrity of the pomalidomide core is a non-negotiable aspect in the design of effective and potent CRBN-based PROTACs.

Impact of Linker Length and Rigidity on Ternary Complex Formation and Efficacy

The linker connecting the pomalidomide ligand to the target-binding warhead plays a crucial role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex. nih.govexplorationpub.com The properties of this linker, including its length, rigidity, and chemical composition, are critical design parameters. researchgate.net

Linker Length: The length of the linker is a determinant for successful ternary complex formation. explorationpub.com A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing them from binding simultaneously to the PROTAC. explorationpub.com Conversely, an excessively long linker might not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer from the E2-conjugating enzyme to the target protein. explorationpub.com The optimal linker length is specific to each target and E3 ligase pair, necessitating empirical optimization. nih.gov

Linker Rigidity: The flexibility or rigidity of the linker also significantly impacts PROTAC activity. researchgate.net Highly flexible linkers, such as long alkyl chains or polyethylene (B3416737) glycol (PEG) units, can adopt numerous conformations, which may enhance the initial interactions between the PROTAC and its respective proteins. researchgate.net However, a certain degree of rigidity can be beneficial for stabilizing the optimal conformation of the ternary complex once formed. nih.govresearchgate.net Rigid linkers, which can include structures like cycloalkanes (piperidine, piperazine) or alkynes, can reduce the entropic penalty of complex formation and lead to more stable protein-protein interactions, thereby enhancing degradation efficiency. nih.gov The introduction of rigid elements can replicate the desired geometry and foster new, stabilizing interactions within the complex. researchgate.net

Comparison with Other Pomalidomide-Linker Acid Derivatives

The selection of the linker is a critical optimization step in PROTAC design, and various pomalidomide-linker acid derivatives have been developed to explore the structure-activity relationship. These derivatives vary in the length of the alkyl chain (C1, C2, C4, C5, C6) or the incorporation of more hydrophilic polyethylene glycol (PEG) units. nih.govsigmaaldrich.com

The choice of linker length and composition can profoundly affect a PROTAC's physicochemical properties, cell permeability, and degradation selectivity. nih.govexplorationpub.com For instance, studies have shown that altering the linker length can switch the degradation selectivity of a PROTAC between two related protein targets. nih.gov A lapatinib-based PROTAC with a standard alkyl linker was able to degrade both EGFR and HER2, but the addition of a single ethylene (B1197577) glycol unit resulted in a selective EGFR degrader. nih.gov Similarly, the choice between alkyl and PEG linkers influences the PROTAC's hydrophobicity, which can impact cell membrane permeability and solubility. While simple alkyl chains are common, PEGylated linkers are often used to improve solubility and pharmacokinetic properties. nih.gov

The following table summarizes various pomalidomide-based linker derivatives used in PROTAC synthesis.

| Linker Derivative | Linker Type | Key Feature |

| Pomalidomide-5'-C3-acid | Alkyl Acid | 3-carbon carboxylic acid linker. broadpharm.commedchemexpress.com |

| Pomalidomide-C2-amine | Alkyl Amine | 2-carbon linker with a terminal amine. broadpharm.com |

| Pomalidomide-C4-amine | Alkyl Amine | 4-carbon linker with a terminal amine. broadpharm.com |

| Pomalidomide-C5-amine | Alkyl Amine | 5-carbon linker with a terminal amine. broadpharm.com |

| Pomalidomide-C6-amine | Alkyl Amine | 6-carbon linker with a terminal amine. broadpharm.com |

| Pomalidomide-PEG4-CO2H | PEG Acid | 4-unit PEG linker with a terminal carboxylic acid. sigmaaldrich.com |

| Pomalidomide-C6-O-C5-O-C4-COOH | Alkyl/Ether Acid | Mixed alkyl/ether linker for increased length and flexibility. invivochem.com |

This table is generated based on available data for illustrative comparison.

In Vitro Studies of PROTACs Incorporating Pomalidomide-5'-C3-acid

Quantitative Assessment of Target Protein Degradation

The primary method for quantifying the degradation of a target protein induced by a PROTAC is Western Blotting . nih.gov This technique allows for the direct measurement of protein levels within a cell population. The general procedure involves treating cultured cells with increasing concentrations of the PROTAC for a specific duration (e.g., 16-24 hours). nih.govnih.gov Following treatment, the cells are lysed, and the total protein content is extracted. The protein lysates are then separated by size using gel electrophoresis and transferred to a membrane. This membrane is probed with a primary antibody specific to the target protein, followed by a secondary antibody that enables detection, typically through chemiluminescence. nih.govlifesensors.com The intensity of the resulting bands corresponds to the amount of target protein, and a loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading across samples.

Another technique used is Immunofluorescence . This imaging-based method can monitor the reduction of a target protein within intact cells. nih.gov Cells are treated with the PROTAC, fixed, and then permeabilized. A specific fluorescently-labeled antibody against the target protein is introduced, and the fluorescence intensity is measured using microscopy. A decrease in fluorescence signal in treated cells compared to control cells indicates protein degradation. nih.gov

Determination of Half-maximal Degradation Concentration (DC50) and Maximum Degradation (Dmax)

From the quantitative data obtained, typically from Western Blots, two key parameters are derived to characterize the efficacy of a PROTAC: DC₅₀ and Dₘₐₓ. lifesensors.comresearchgate.net

DC₅₀ (Half-maximal Degradation Concentration): This is the concentration of the PROTAC that results in a 50% reduction in the level of the target protein. lifesensors.comnih.gov It is a critical measure of a PROTAC's potency; a lower DC₅₀ value indicates a more potent degrader.

Dₘₐₓ (Maximum Degradation): This value represents the maximum percentage of the target protein that is degraded at high concentrations of the PROTAC. researchgate.netnih.gov It indicates the efficacy or the extent of degradation that can be achieved.

These values are determined by plotting the percentage of remaining protein against the logarithm of the PROTAC concentration, generating a dose-response curve. researchgate.net The following table provides examples of DC₅₀ and Dₘₐₓ values reported for various pomalidomide-based PROTACs.

| PROTAC Compound | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ |

| KP-14 | KRAS G12C | NCI-H358 | ≈1.25 µM | Not Specified |

| ZQ-23 | HDAC8 | K562 | 147 nM | 93% |

| Degrader 28 (P3) | Mutant EGFR | HCC-827 | 0.51 nM | 80.4% |

| ARV-825 | BRD4 | Not Specified | Not Specified | >95% |

This table presents example data from various studies to illustrate the concepts of DC₅₀ and Dₘₐₓ. nih.govnih.govnih.govnih.gov

Evaluation of Degradation Kinetics and Substrate Selectivity

The efficacy of a Proteolysis-Targeting Chimera (PROTAC) is defined by its ability to rapidly and selectively degrade a target protein. For PROTACs derived from Pomalidomide-5'-C3-acid, this involves rigorous evaluation of their degradation kinetics (the speed and extent of degradation) and their substrate selectivity (the degree to which they degrade the intended target versus other proteins).

Degradation Kinetics: The kinetics of protein degradation induced by pomalidomide-based PROTACs are typically characterized by parameters such as DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved). Time-course studies are crucial to understand the onset and duration of the degradation effect. For instance, studies on various pomalidomide-based PROTACs have shown that the degradation of a target protein can be a rapid process. A PROTAC targeting histone deacetylase 8 (HDAC8), ZQ-23, initiated protein degradation at approximately 2 hours, reaching its maximal effect at 10 hours. nih.gov Similarly, the BRD4-targeting PROTAC ARV-825 achieved 50% degradation of its target within 2 hours of treatment in Burkitt's lymphoma cell lines. nih.gov These kinetic profiles are influenced by the specific target protein, the cell type, and the unique structural characteristics of the PROTAC, including the linker connecting pomalidomide to the target-binding ligand. A characteristic "hook effect," where the degradation efficiency decreases at very high concentrations, is often observed with PROTACs and is attributed to the formation of unproductive binary complexes instead of the necessary ternary complex (Target-PROTAC-E3 Ligase). myeventflo.com

Substrate Selectivity: A critical challenge for pomalidomide-based PROTACs is ensuring the selective degradation of the intended protein of interest (POI) without affecting other proteins. The pomalidomide moiety itself can induce the degradation of so-called "neosubstrates," most notably zinc-finger transcription factors like Ikaros (IKZF1) and Aiolos (IKZF3), which is the basis of its therapeutic effect as an immunomodulatory drug (IMiD). youtube.comyoutube.com This can lead to off-target effects, complicating the interpretation of a PROTAC's activity and potentially causing unwanted toxicity. youtube.com

Table 1: Degradation Kinetics of Exemplary Pomalidomide-Based PROTACs

| PROTAC | Target | Cell Line | Key Kinetic Parameters | Source(s) |

| ARV-825 | BRD4 | Burkitt's lymphoma | 50% degradation (DC₅₀) at 2 hours with 100 nM concentration. | nih.gov |

| ZQ-23 | HDAC8 | - | DC₅₀ of 147 nM; Dₘₐₓ of 93%; degradation starts at ~2h, maximal at 10h. | nih.gov |

| dBET1 | BRD2/3/4 | MV4;11 (AML) | Effective in vitro and in vivo degradation leading to tumor regression. | nih.gov |

Cellular Thermal Shift Assay (CETSA) for Target Engagement Validation

Confirming that a PROTAC molecule physically interacts with its intended targets within a living cell is a critical step in its development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify this target engagement in an un-modified, physiological cellular environment. nih.govnih.govpelagobio.com

The principle behind CETSA is that when a protein binds to a ligand (such as a PROTAC), its thermal stability changes. nih.gov Typically, binding leads to stabilization, meaning the protein can withstand higher temperatures before it denatures and aggregates. For a pomalidomide-derived PROTAC, two key binding events must occur for it to function: the warhead must bind to the protein of interest (POI), and the pomalidomide moiety must bind to the Cereblon (CRBN) E3 ligase. pelagobio.comresearchgate.net

The CETSA workflow involves:

Treatment: Intact cells are treated with the PROTAC compound. nih.gov

Heating: The cells are then heated across a range of temperatures. nih.gov

Lysis and Separation: After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins. youtube.com

Detection: The amount of soluble target protein remaining at each temperature is quantified, often using techniques like Western blotting or mass spectrometry. youtube.compelagobio.com

A positive target engagement event is indicated by a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the PROTAC compared to untreated controls. nih.gov CETSA can be used to confirm both POI engagement and, crucially, CRBN engagement. pelagobio.comresearchgate.net This dual validation is essential, as the formation of the ternary complex is a prerequisite for PROTAC-mediated degradation. By providing a direct measure of binding in a relevant cellular context, CETSA helps to correlate target engagement with downstream degradation efficacy and provides invaluable data for establishing structure-activity relationships (SAR) during lead optimization. youtube.com

Studies on Resistance Mechanisms (e.g., CRBN downregulation)

The emergence of resistance is a significant challenge in cancer therapy, and this extends to treatments involving PROTACs. For PROTACs that utilize Pomalidomide-5'-C3-acid, the CRBN E3 ligase is an essential component of the degradation machinery. Consequently, alterations in CRBN are a primary mechanism of acquired resistance. pelagobio.comresearchgate.net

Studies in multiple myeloma, where pomalidomide is used as a standalone therapy, have shown that a substantial fraction of patients who become refractory to the treatment have genetic changes in the CRBN gene. pelagobio.com These resistance mechanisms are directly translatable to CRBN-recruiting PROTACs.

Key resistance mechanisms include:

CRBN Mutations: Specific mutations within the CRBN protein can prevent the binding of the pomalidomide moiety. This disrupts the PROTAC's ability to recruit the E3 ligase, rendering it ineffective. pelagobio.com Some of these mutations are located in the hydrophobic pocket where the glutarimide ring of pomalidomide binds. myeventflo.com

CRBN Splice Variants: The expression of alternative splice variants of CRBN, which may lack the drug-binding domain, can also confer resistance. nih.gov

Notably, some CRBN mutations identified in patients relapsing from IMiD therapy have been shown to disrupt PROTAC potency, highlighting the clinical relevance of these resistance mechanisms for the broader class of CRBN-based degraders. pelagobio.com The fact that CRBN is a non-essential gene in many cell types means that its loss does not negatively impact cell survival, making it a viable route for cancer cells to evade drug-induced degradation. pelagobio.com

Table 2: CRBN Alterations Associated with Resistance to Pomalidomide-Based Therapeutics

| Type of Alteration | Description | Consequence | Source(s) |

| Downregulation | Decreased expression of the CRBN gene. | Reduced availability of CRBN protein for PROTAC recruitment. | researchgate.net |

| Mutations | Point mutations in the drug-binding domain (e.g., P352, F381). | Prevents or weakens binding of the pomalidomide moiety. | pelagobio.com |

| Copy Loss | Deletion of the CRBN gene locus. | Complete loss of CRBN protein expression. | pelagobio.com |

| Splice Variants | Expression of non-functional CRBN isoforms (e.g., lacking exon 10). | Produces a CRBN protein that cannot participate in degradation. | nih.gov |

In Vivo Proof-of-Concept Studies of Pomalidomide-5'-C3-acid-derived PROTACs in Animal Models (focus on molecular and cellular outcomes)

The ultimate validation for any new therapeutic strategy is its efficacy in a living organism. For PROTACs derived from Pomalidomide-5'-C3-acid, numerous in vivo proof-of-concept studies in animal models have demonstrated their potential. These studies focus on confirming that the PROTAC can achieve sufficient exposure in tumors, effectively degrade its target, modulate downstream cellular pathways, and ultimately, produce a therapeutic effect, such as tumor growth inhibition.

A landmark example is the BRD4-targeting PROTAC dBET1, which utilizes a thalidomide-based CRBN ligand. In a mouse xenograft model of acute myeloid leukemia (AML), treatment with dBET1 led to the degradation of BRD4 in the tumor tissue. nih.gov This on-target molecular effect resulted in the downregulation of the oncogene c-MYC, a key downstream target of BRD4, and ultimately caused a significant reduction in tumor size. nih.gov

More advanced PROTAC designs, such as dual-ligand PROTACs which feature two pomalidomide ligands, have also been tested in vivo. These molecules demonstrated superior potency and resulted in enhanced therapeutic activity in mouse tumor models compared to their single-ligand counterparts. Another BRD4-targeting PROTAC, ARV-825, which uses pomalidomide, was shown to effectively degrade BRD4 and inhibit the proliferation of multiple myeloma cells in xenograft models. nih.gov

These animal studies are critical for demonstrating that pomalidomide-based PROTACs can overcome the challenges of in vivo administration and achieve the desired molecular and cellular outcomes in a complex biological system. They provide the essential proof-of-concept needed to advance these molecules toward clinical development.

Analytical Methodologies for Research on Pomalidomide 5 C3 Acid and Its Protac Conjugates

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Research Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of pomalidomide (B1683931) and its derivatives, including those formed from Pomalidomide-5'-C3-acid, in various biological matrices. Its high sensitivity and selectivity make it indispensable for pharmacokinetic (PK) studies.

Method Development and Validation for Sensitivity and Selectivity

The development of a sensitive and validated LC-MS/MS method is a critical first step for the accurate determination of pomalidomide-based compounds in research samples. These methods are typically validated according to regulatory guidelines, ensuring reliability. researchgate.net

Key aspects of method development include:

Sample Preparation: Efficient extraction of the analyte from complex matrices like plasma is crucial. Techniques such as protein precipitation with methanol (B129727) or liquid-liquid extraction with ethyl acetate (B1210297) are commonly employed. researchgate.netdoaj.org

Internal Standard Selection: An appropriate internal standard (IS) is used to ensure accuracy and precision. For instance, afatinib (B358) has been used as an IS in pomalidomide assays. researchgate.net

Chromatographic Separation: Achieving good separation from matrix components and potential metabolites is essential. This is often accomplished using a C18 column with a gradient elution of methanol and an aqueous buffer like ammonium (B1175870) acetate with formic acid. researchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity. The precursor to product ion transitions for pomalidomide are typically m/z 274.2→163.1. researchgate.net

Validated methods have demonstrated high sensitivity, with lower limits of quantitation (LLOQ) reaching sub-ng/mL levels. For example, a method for pomalidomide in human plasma achieved an LLOQ of 0.1 ng/mL, while another reported a range of 1.006 to 100.6 ng/mL. researchgate.netsciex.com A highly sensitive assay for pomalidomide in mouse plasma and brain tissue reported an LLOQ of 0.3 nM (0.082 ng/mL) and 0.6 pmol/g, respectively, requiring only small sample volumes. nih.gov

Table 1: LC-MS/MS Method Parameters for Pomalidomide Quantification

| Parameter | Details |

| Instrumentation | Triple Quadrupole Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) Positive |

| MRM Transition | m/z 274.2 → 163.1 |

| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction |

| Chromatography | C18 Column, Gradient Elution |

| LLOQ | As low as 0.1 ng/mL in human plasma |

Application in In Vitro and In Vivo Pharmacokinetic Research Models

Validated LC-MS/MS assays are instrumental in characterizing the pharmacokinetic properties of pomalidomide and its PROTAC conjugates in both laboratory and living organism models. These studies provide crucial information on the absorption, distribution, metabolism, and excretion (ADME) of these compounds.

In in vitro models, such as studies with liver microsomes, LC-MS/MS is used to investigate the metabolic pathways of pomalidomide. It has been shown that pomalidomide is primarily metabolized by CYP1A2 and CYP3A4 enzymes. researchgate.netfda.gov

In in vivo pharmacokinetic studies in animal models, such as mice, and in human clinical trials, LC-MS/MS is used to measure the concentration of the drug and its metabolites in plasma and other tissues over time. researchgate.netnih.gov This data allows for the determination of key pharmacokinetic parameters. For example, a study in mice that were administered pomalidomide intravenously utilized a sensitive LC-MS/MS method to quantify the drug in plasma and brain tissue samples collected over a 9-hour period. nih.gov Similarly, these methods have been successfully applied to analyze samples from clinical pharmacokinetic studies in humans after oral administration of pomalidomide. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a fundamental analytical technique for assessing the purity of Pomalidomide-5'-C3-acid and for monitoring the progress of chemical reactions during the synthesis of its PROTAC conjugates.

Reverse-Phase HPLC (RP-HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is the most common mode of chromatography used for pomalidomide and its derivatives. The development of a robust RP-HPLC method is essential for separating the main compound from any impurities or starting materials.

Key elements of RP-HPLC method development include:

Column Selection: A C18 column is frequently the column of choice. researchgate.net

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) is typically used. researchgate.net

Detection: UV detection is commonly employed, with a wavelength of 220 nm being suitable for pomalidomide. researchgate.net

Gradient and Isocratic Elution Strategies

Both gradient and isocratic elution strategies can be employed in HPLC analysis of pomalidomide-related compounds.

Gradient Elution: This strategy involves changing the composition of the mobile phase during the analytical run. It is particularly useful for separating complex mixtures containing compounds with a wide range of polarities, such as in the analysis of impurities. researchgate.net For instance, a gradient elution with acetonitrile (B52724) and an acidic buffer has been used to effectively separate pomalidomide from its impurities. researchgate.net

Isocratic Elution: In this approach, the mobile phase composition remains constant throughout the run. Isocratic methods are generally simpler and can be suitable for routine purity checks where the separation of the main peak from closely eluting impurities is not a major challenge.

HPLC methods have been developed and validated for the separation and quantification of pomalidomide and its impurities, ensuring that the final products meet the required purity specifications. researchgate.net The purity of synthesized pomalidomide has been confirmed to be greater than 95% by HPLC-UV analysis. nih.gov

Cell-Based Assays for Functional Assessment of Derivatives

While direct information on cell-based assays specifically for Pomalidomide-5'-C3-acid is not available, the functional assessment of its resulting PROTAC conjugates is a critical step. These assays are designed to evaluate the biological activity of the newly synthesized molecules. Pomalidomide itself acts as a molecular glue, binding to the E3 ligase cereblon, which in turn leads to the degradation of specific target proteins like Ikaros and Aiolos. sciex.com

The functional assessment of pomalidomide-derived PROTACs would therefore involve cell-based assays to measure:

Target Protein Degradation: Techniques such as Western blotting or targeted proteomics can be used to quantify the reduction in the levels of the specific protein of interest that the PROTAC is designed to degrade.

Downstream Cellular Effects: Assays can be performed to measure the biological consequences of target protein degradation, such as inhibition of cell proliferation, induction of apoptosis, or changes in cytokine production.

These functional assays are essential to confirm that the Pomalidomide-5'-C3-acid has been successfully incorporated into a PROTAC molecule that retains the desired biological activity of the pomalidomide moiety while effectively degrading the target protein.

Western Blot Analysis for Protein Expression and Degradation

Western blot analysis is a fundamental technique used to detect and quantify the degradation of a target protein induced by a Pomalidomide-5'-C3-acid-based PROTAC. This method allows researchers to visualize the decrease in the levels of the target protein within cells following treatment. In a typical experiment, cells are treated with varying concentrations of the PROTAC for a specified duration. Subsequently, cell lysates are prepared, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane, which is probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is then used to detect the primary antibody, generating a signal that is proportional to the amount of protein present.

The effectiveness of pomalidomide itself in inducing the degradation of its neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3), has been confirmed using Western blot analysis. researchgate.net Studies have shown that treatment with pomalidomide leads to a dose-dependent reduction in the levels of these transcription factors in various cell lines. researchgate.net This same principle is applied to assess the activity of PROTACs derived from Pomalidomide-5'-C3-acid. By comparing the protein levels in treated versus untreated cells, researchers can determine the degradation efficiency of the PROTAC. Furthermore, Western blotting can be employed to investigate the downstream consequences of target protein degradation, such as changes in the expression of related signaling pathway proteins. nih.gov

Flow Cytometry for Cell Viability, Apoptosis, and Immune Cell Phenotyping

Flow cytometry is a powerful, high-throughput technique that allows for the multi-parameter analysis of individual cells within a heterogeneous population. In the context of Pomalidomide-5'-C3-acid and its PROTAC conjugates, flow cytometry is instrumental in assessing cellular outcomes such as viability, apoptosis, and changes in immune cell populations.

Cell Viability and Apoptosis:

A primary goal of many PROTACs is to induce cell death in cancerous or otherwise pathological cells. Flow cytometry can quantify the extent to which a Pomalidomide-5'-C3-acid-based PROTAC affects cell viability and induces apoptosis. A common method is the Annexin V and propidium (B1200493) iodide (PI) assay. nih.govbio-rad-antibodies.comyoutube.com In healthy cells, phosphatidylserine (B164497) (PS) resides on the inner leaflet of the plasma membrane. youtube.com During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. bio-rad-antibodies.comyoutube.com Propidium iodide is a fluorescent dye that can only enter cells with compromised membrane integrity, a characteristic of late-stage apoptotic or necrotic cells. nih.govyoutube.com By co-staining cells with Annexin V and PI, flow cytometry can distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells. nih.gov This provides a quantitative measure of the PROTAC's cytotoxic and pro-apoptotic activity.

Immune Cell Phenotyping:

Biophysical Techniques for Ligand-Target Engagement and Ternary Complex Formation

The successful degradation of a target protein by a PROTAC is contingent upon the formation of a stable ternary complex between the PROTAC, the target protein, and the E3 ligase. nih.gov Several biophysical techniques are employed to characterize the binding events and thermodynamics that govern the formation of this critical complex.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the real-time binding kinetics and affinity between molecules. nih.govnih.gov In the context of Pomalidomide-5'-C3-acid-based PROTACs, SPR is invaluable for characterizing the binary interactions between the PROTAC and its two binding partners: the target protein and the E3 ligase (CRBN). nih.gov

In a typical SPR experiment, one of the interacting molecules (e.g., the CRBN E3 ligase) is immobilized on a sensor chip surface. The other molecule (e.g., the PROTAC) is then flowed over the surface in a solution. The binding of the PROTAC to the immobilized CRBN causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By monitoring the signal over time, one can determine the association rate (k_on) and the dissociation rate (k_off). The equilibrium dissociation constant (K_D), a measure of binding affinity, can then be calculated from these rates. This process can be repeated to determine the binding affinity of the PROTAC for the target protein. These binary affinity measurements are crucial for understanding the individual binding events that contribute to the formation of the ternary complex. nih.gov

| Parameter | Description | Typical Application in PROTAC Research |

| Association Rate (k_on) | The rate at which the PROTAC binds to its target. | Optimizing the "warhead" and E3 ligase ligand for rapid binding. |

| Dissociation Rate (k_off) | The rate at which the PROTAC unbinds from its target. | Ensuring the PROTAC remains bound long enough to facilitate ubiquitination. |

| Equilibrium Dissociation Constant (K_D) | The concentration of PROTAC at which half of the target molecules are bound at equilibrium. | Quantifying the binding affinity of the PROTAC for both the target protein and the E3 ligase. |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event. nih.gov This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the enthalpy (ΔH) and entropy (ΔS) changes. For Pomalidomide-5'-C3-acid-based PROTACs, ITC is particularly useful for studying the formation of the ternary complex.

In an ITC experiment to study ternary complex formation, a solution of the PROTAC would be titrated into a sample cell containing the target protein and the CRBN E3 ligase. The heat released or absorbed upon each injection is measured. The resulting data can be fit to a binding model to extract the thermodynamic parameters of the ternary complex formation. This provides a deeper understanding of the driving forces behind the interaction and can reveal whether the binding of the two proteins to the PROTAC is cooperative. Positive cooperativity, where the binding of one protein enhances the affinity for the other, is often a hallmark of a successful PROTAC.

| Thermodynamic Parameter | Description | Significance in Ternary Complex Formation |

| Binding Affinity (K_D) | The overall strength of the interaction forming the ternary complex. | A lower K_D indicates a more stable and favorable ternary complex. |

| Enthalpy (ΔH) | The heat change associated with the binding event. | Indicates whether the interaction is driven by favorable bond formation (exothermic) or solvent reorganization (endothermic). |

| Entropy (ΔS) | The change in disorder of the system upon binding. | Reflects changes in conformational freedom and solvent organization. |

| Stoichiometry (n) | The molar ratio of the interacting molecules in the complex. | Confirms the 1:1:1 ratio of PROTAC:Target:E3 Ligase in the ternary complex. |

MicroScale Thermophoresis (MST)

MicroScale Thermophoresis (MST) is a biophysical technique that measures the directed movement of molecules in a microscopic temperature gradient. mdpi.comnrel.gov This movement, known as thermophoresis, is sensitive to changes in the size, charge, and hydration shell of a molecule. mdpi.com Consequently, the binding of a ligand to a target molecule will alter its thermophoretic properties. MST is a versatile tool for quantifying binding affinities and can be used to study the interactions of Pomalidomide-5'-C3-acid-based PROTACs with their targets. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Impact of Pomalidomide (B1683931) Moiety Modifications on Cereblon Binding Affinity and Cooperativity

Modifications to the pomalidomide scaffold have a profound impact on its ability to bind to Cereblon (CRBN) and to form a stable ternary complex with a target protein. The glutarimide (B196013) moiety of pomalidomide is crucial for its interaction with CRBN, forming a key hydrogen bond with His380 in the CRBN binding pocket. researchgate.net

Systematic modifications of the pomalidomide phthalimide (B116566) ring have been explored to enhance binding affinity and modulate the properties of the resulting PROTACs. Studies have shown that substitutions at the C4 and C5 positions of the phthalimide ring can significantly influence the degradation of off-target zinc-finger proteins, a common issue with pomalidomide-based PROTACs. nih.govresearchgate.net Specifically, modifications of an appropriate size at the C5 position have been found to reduce this off-target activity. nih.gov For instance, replacing the fluorine at the C5 position with a trifluoromethyl group in a BRD9 degrader led to a compound with high oral bioavailability. nih.gov

The nature of the substituent also plays a role. In the context of Bruton's tyrosine kinase (BTK)-targeting PROTACs, a C5-substituted pomalidomide derivative (MT-809) exhibited significantly higher degradation activity (DC50 = 11.6 nM) compared to its C4-substituted counterpart (MT-541, DC50 = 90.1 nM), even with the same linker. nih.gov This highlights the importance of the substitution position on the pomalidomide ring for optimal ternary complex formation and subsequent degradation.

Influence of Linker Variations (e.g., C3 vs. other alkyl/PEG linkers) on PROTAC Potency, Efficacy, and Permeability

The linker connecting the pomalidomide moiety to the target protein ligand is a critical determinant of a PROTAC's properties, including its potency, efficacy, and cell permeability. nih.gov The length, composition, and attachment point of the linker all play crucial roles in defining the spatial orientation of the two ligands and the stability of the resulting ternary complex. precisepeg.com

Linker Length: The length of the linker is paramount for effective ternary complex formation. A linker that is too short may sterically hinder the interaction between the target protein and CRBN, while a linker that is too long can lead to unproductive binding modes or the "hook effect," where binary complexes (PROTAC-E3 ligase or PROTAC-target protein) are favored over the desired ternary complex. researchgate.net The optimal linker length is specific to each target protein and E3 ligase pair. For example, in the development of p300 protein degraders, a general trend was observed where PROTACs with longer linkers were more effective. scholaris.ca

Linker Composition: The chemical nature of the linker significantly impacts the physicochemical properties of the PROTAC. The most commonly used linkers are based on alkyl chains and polyethylene (B3416737) glycol (PEG) units. nih.govbiochempeg.com

Alkyl Linkers: These linkers are generally hydrophobic, which can enhance cell permeability. researchgate.net However, excessive hydrophobicity can lead to poor aqueous solubility. precisepeg.com

PEG Linkers: PEG linkers are hydrophilic and can improve the water solubility and pharmacokinetic profile of a PROTAC. precisepeg.combiochempeg.com Statistics show that 54% of reported PROTACs utilize PEG linkers. biochempeg.com

The choice between an alkyl and a PEG linker, or a combination of both, is a key consideration in PROTAC design. For instance, replacing a nine-atom alkyl chain with three PEG units in a CRBN-targeting PROTAC resulted in significantly weaker degradation, suggesting that the incorporation of oxygen atoms can sometimes inhibit PROTAC activity. nih.gov

Pomalidomide-5'-C3-acid represents a building block where a three-carbon (C3) alkyl chain terminating in a carboxylic acid is attached to the 5-position of the pomalidomide phthalimide ring. This provides a convenient handle for conjugation to a target protein ligand. The C3 linker is a relatively short and flexible alkyl chain. The choice of a C3 linker over other lengths would be determined through empirical testing for a specific target.

| Linker Type | Common Motifs | Impact on PROTAC Properties |

| Flexible Linkers | Alkyl chains, Polyethylene Glycol (PEG) | Most widely used. Can increase sensitivity to oxidative metabolism. |

| Rigid Linkers | Cycloalkanes (e.g., piperazine, piperidine), Triazoles | Can improve solubility and stability of the ternary complex. May enhance pharmacokinetic properties. nih.gov |

Rational Design Strategies for Novel Pomalidomide-based Degrader Building Blocks with Enhanced Properties

The development of novel pomalidomide-based degrader building blocks is crucial for expanding the scope of targeted protein degradation. sigmaaldrich.com Rational design strategies focus on creating versatile and efficient building blocks that can be readily conjugated to various target ligands.

A key strategy involves the synthesis of pomalidomide derivatives with functional groups amenable to facile conjugation. sigmaaldrich.com For example, Pomalidomide-5'-C3-acid, with its terminal carboxylic acid, is a prime example of such a building block. The carboxylic acid can be easily activated to form an amide bond with an amine-containing target ligand. Other common functional groups incorporated into these building blocks include amines, azides, and alkynes, which allow for a variety of conjugation chemistries.

Improving the synthesis of pomalidomide derivatives is also a focus of rational design. More efficient synthetic routes, such as those utilizing SNAr pathways, can lead to higher yields of desired building blocks and facilitate the rapid generation of PROTAC libraries. scholaris.ca One-pot reaction strategies have also been developed, which can sometimes surpass the yields of traditional multi-step syntheses. scholaris.ca

Furthermore, the design of novel building blocks aims to address the limitations of existing pomalidomide-based PROTACs, such as off-target effects. By systematically modifying the pomalidomide scaffold, as discussed in section 6.1, researchers can develop building blocks with reduced off-target degradation profiles. nih.govresearchgate.net

Computational Approaches in Pomalidomide-based PROTAC Design (e.g., molecular docking, dynamics simulations)

Computational methods are increasingly being employed to guide the rational design of pomalidomide-based PROTACs. scienceopen.comdundee.ac.uk These approaches can accelerate the design-build-test cycle by predicting the properties of virtual PROTACs before their synthesis.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ternary complex over time. nih.gov These simulations can assess the stability of the complex and identify key interactions that contribute to its formation. In a study of PROTACs targeting hematopoietic prostaglandin (B15479496) D2 synthase (H-PGDS), MD simulations suggested that the lower activity of one PROTAC was due to the reduced stability of the CRBN-PROTAC-H-PGDS ternary complex. nih.gov

Other Computational Tools: Various other computational tools are being developed to aid in PROTAC design. These include methods for modeling the conformational structure of the PROTAC linker and workflows for assessing the steric compatibility between the PROTAC and the two proteins. scienceopen.com Deep generative models are also being explored for the de novo design of novel PROTAC structures. arxiv.org

The integration of these computational approaches allows for a more informed and efficient design process, ultimately leading to the development of more potent and selective pomalidomide-based degraders.

Emerging Research Applications and Future Directions

Development of Novel Cereblon-Recruiting Ligands Beyond Pomalidomide (B1683931)

While pomalidomide has been a workhorse for recruiting the Cereblon (CRBN) E3 ligase in Proteolysis-Targeting Chimeras (PROTACs), the scientific community is heavily invested in developing next-generation ligands to overcome certain limitations. biorxiv.org Pomalidomide and other immunomodulatory drugs (IMiDs) can be hydrolytically unstable and their inherent "molecular glue" activity can lead to the degradation of endogenous neosubstrates like IKZF1/3, which may be undesirable for certain therapeutic applications. nih.gov The drive to develop novel CRBN binders is focused on enhancing potency, improving physicochemical properties, increasing chemical stability, and fine-tuning the selectivity of neosubstrate recruitment. nih.gov

Key developments in this area include:

Conformationally Locked Benzamides: Researchers have engineered novel non-phthalimide CRBN binders, such as conformationally locked benzamide (B126) derivatives. These molecules are designed to mimic the binding of the natural CRBN degron, but they exhibit greater chemical stability and a more favorable selectivity profile. nih.gov PROTACs built with these advanced ligands have shown more potent degradation of targets like BRD4 and HDAC6 compared to reference PROTACs, along with significantly reduced degradation of neosubstrates IKZF1/3 and SALL4. nih.gov